molecular formula C11H14FNO2 B2926822 [3-Fluoro-5-(morpholin-4-yl)phenyl]methanol CAS No. 1296310-49-0

[3-Fluoro-5-(morpholin-4-yl)phenyl]methanol

Cat. No. B2926822
CAS RN: 1296310-49-0
M. Wt: 211.236
InChI Key: XCYHBFVMBFXUBO-UHFFFAOYSA-N
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Description

“[3-Fluoro-5-(morpholin-4-yl)phenyl]methanol” belongs to the class of organic compounds known as phenylmorpholines . These are aromatic compounds containing a morpholine ring and a benzene ring linked to each other through a CC or a CN bond .


Synthesis Analysis

An improved and economically viable process is described to prepare Linezolid wherein methyl 3- fluoro-4- morphinolino phenyl carbamate (V) is reacted with R-epichlorohydrin in the presence of n-butyllithium in hexane to obtain ®-5- (chloromethyl)-3- (3-fluoro-4-morpholinophenyl) oxazolidin- 2-one (IV) which reacts with potassium phthalimide in presence of polar solvent .


Molecular Structure Analysis

The molecular formula of “[3-Fluoro-5-(morpholin-4-yl)phenyl]methanol” is C11H14FNO2 .


Chemical Reactions Analysis

The compound “[3-Fluoro-5-(morpholin-4-yl)phenyl]methanol” can be synthesized from (3-fluoro-4-morpholin-4-yl-phenyl)-carbamic ester via R-epichlorohydrin and potassium phthalimide .


Physical And Chemical Properties Analysis

The molecular weight of “[3-Fluoro-5-(morpholin-4-yl)phenyl]methanol” is 211.24 . The exact physical properties such as boiling point, melting point, etc., are not available in the searched resources.

Scientific Research Applications

Fluorophores in Molecular Imaging

Research on fluorophores, including those with structural modifications similar to [3-Fluoro-5-(morpholin-4-yl)phenyl]methanol, has implications for in vivo cancer diagnosis. Optical imaging with fluorophores enables real-time cancer detection, leveraging relatively inexpensive and portable equipment. Despite potential toxicity, the literature suggests that the amounts used in molecular imaging are typically lower than toxic doses. The safety and efficacy of these compounds for patient administration have been emphasized, particularly for FDA-approved compounds like indocyanine green and fluorescein, though information on many non-approved fluorophores remains limited (Alford et al., 2009).

Methanol in Chemical Synthesis and Biofuel Production

Methanol, a key substance in various synthesis processes, including those potentially involving [3-Fluoro-5-(morpholin-4-yl)phenyl]methanol, is crucial for hydrogen production from methanol thermochemical conversion. This process is fundamental for developing a hydrogen-methanol economy, highlighting the importance of catalyst development and reactor technology for efficient hydrogen production (García et al., 2021).

Phosphonic Acid in Chemical Applications

The synthesis and applications of phosphonic acid derivatives, which may include compounds structurally related to [3-Fluoro-5-(morpholin-4-yl)phenyl]methanol, cover a wide range of research fields. These applications include drug development, the design of supramolecular materials, and the functionalization of surfaces. Phosphonic acids' bioactive properties and their role in medical imaging and as phosphoantigens are of particular interest, underscoring the versatility of these compounds in scientific research (Sevrain et al., 2017).

Methanol as a Chemical Marker in Electrical Engineering

In the context of electrical engineering and materials science, methanol has been identified as a valuable marker for assessing the condition of solid insulation in power transformers. This highlights the broader applicability of methanol and related compounds in fields beyond traditional chemical synthesis, pointing towards interdisciplinary research opportunities (Jalbert et al., 2019).

properties

IUPAC Name

(3-fluoro-5-morpholin-4-ylphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO2/c12-10-5-9(8-14)6-11(7-10)13-1-3-15-4-2-13/h5-7,14H,1-4,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCYHBFVMBFXUBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=CC(=C2)CO)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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